L-Tyrosine, 3-methoxy-O,alpha-dimethyl-, hydrate (2:3)
Overview
Description
3,4-Dimethoxy-alpha-methylphenylalanine is a derivative of L-tyrosine, where the hydroxy groups at positions 3 and 4 of the phenyl ring are replaced by methoxy groups . This compound is an important intermediate in the synthesis of 3-hydroxy-alpha-methyl-L-tyrosine (L-methyldopa), which is used in various pharmaceutical applications .
Preparation Methods
The synthesis of 3,4-Dimethoxy-alpha-methylphenylalanine involves several steps. One common method is the chiral ligand-exchange high-performance liquid chromatography (HPLC) using copper (II)-L-phenylalanine complexes . The optimal mobile phase for this process is composed of 20% methanol, 8 mM L-phenylalanine, and 4 mM cupric sulfate in water at pH 3.2, with a column temperature set at 20°C . This method allows for the efficient separation of enantiomers, which is crucial for obtaining enantiomerically pure compounds.
Chemical Reactions Analysis
3,4-Dimethoxy-alpha-methylphenylalanine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include copper salts, organic modifiers, and different pH conditions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the compound can be converted into 3-hydroxy-alpha-methyl-L-tyrosine under specific conditions .
Scientific Research Applications
3,4-Dimethoxy-alpha-methylphenylalanine has several scientific research applications. It is used as an intermediate in the synthesis of pharmaceutical compounds, such as L-methyldopa . Additionally, it is used in high-performance liquid chromatography (HPLC) for the separation of enantiomers . The compound’s unique structure makes it valuable in various fields, including chemistry, biology, and medicine.
Mechanism of Action
The mechanism of action of 3,4-Dimethoxy-alpha-methylphenylalanine involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups play a crucial role in its activity, influencing its binding to receptors and enzymes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
3,4-Dimethoxy-alpha-methylphenylalanine is similar to other L-tyrosine derivatives, such as L-dopa and 3-hydroxy-alpha-methyl-L-tyrosine . its unique methoxy groups at positions 3 and 4 of the phenyl ring distinguish it from these compounds. This structural difference influences its chemical properties and reactivity, making it a valuable intermediate in various synthetic processes .
Properties
IUPAC Name |
(2S)-2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid;trihydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H17NO4.3H2O/c2*1-12(13,11(14)15)7-8-4-5-9(16-2)10(6-8)17-3;;;/h2*4-6H,7,13H2,1-3H3,(H,14,15);3*1H2/t2*12-;;;/m00.../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POPVPGCSVATVRH-MKYDYASUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)OC)(C(=O)O)N.CC(CC1=CC(=C(C=C1)OC)OC)(C(=O)O)N.O.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CC(=C(C=C1)OC)OC)(C(=O)O)N.C[C@](CC1=CC(=C(C=C1)OC)OC)(C(=O)O)N.O.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40N2O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50921655 | |
Record name | 3-Methoxy-O,alpha-dimethyltyrosine--water (2/3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50921655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115217-60-2 | |
Record name | 3,4-Dimethoxy-alpha-methylphenylalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115217602 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methoxy-O,alpha-dimethyltyrosine--water (2/3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50921655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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